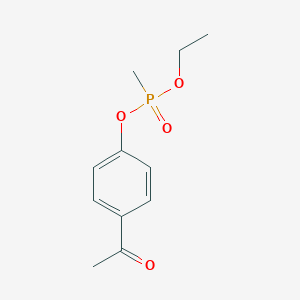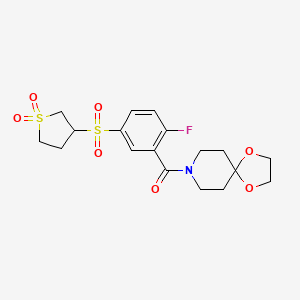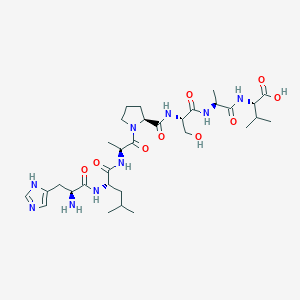
4,4'-Bis(3-methoxy-2-thienyl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two thienyl groups substituted with methoxy groups at the 3-position, attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-methoxy-2-thienyl)biphenyl may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
4,4’-Bis(3-methoxy-2-thienyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thienyl groups to thiol groups or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted biphenyl derivatives, depending on the specific reaction and conditions employed.
科学研究应用
4,4’-Bis(3-methoxy-2-thienyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 4,4’-Bis(3-methoxy-2-thienyl)biphenyl exerts its effects depends on its specific application. In organic electronics, its mechanism involves the efficient transport of electrons or holes due to its conjugated structure. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4,4’-Bis(methoxy-methyl biphenyl): This compound is similar in structure but lacks the thienyl groups, which may affect its electronic properties.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione:
Uniqueness
4,4’-Bis(3-methoxy-2-thienyl)biphenyl is unique due to the presence of both methoxy and thienyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science.
属性
CAS 编号 |
919792-42-0 |
|---|---|
分子式 |
C22H18O2S2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
3-methoxy-2-[4-[4-(3-methoxythiophen-2-yl)phenyl]phenyl]thiophene |
InChI |
InChI=1S/C22H18O2S2/c1-23-19-11-13-25-21(19)17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(24-2)12-14-26-22/h3-14H,1-2H3 |
InChI 键 |
TZHJNCSKNMVVQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C=CS4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)





![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate](/img/structure/B12619005.png)

![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)
![6-Chloro-7-hydroxy-8-[(oxolan-2-ylmethylamino)methyl]-4-phenylchromen-2-one;hydrochloride](/img/structure/B12619021.png)
![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
